N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture, designated as [(2R)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid. This nomenclature precisely describes the stereochemical configuration of the quinuclidine ring system, specifically indicating the R-configuration at the 2-position of the bicyclic structure. The quinuclidine core, systematically named as 1-azabicyclo[2.2.2]octane, represents a rigid bicyclic framework that constrains the spatial orientation of attached functional groups.
The molecular formula C27H32N2O7 encompasses both the carbamate ester component and the associated succinic acid molecule, reflecting the salt formation that stabilizes the compound in solid state. The carbamate functionality connects the quinuclidinol moiety to a substituted amide group bearing both benzoyl and phenethyl substituents. This substitution pattern creates multiple potential sites for stereoisomerism and conformational flexibility.
Stereochemical considerations reveal that the compound exists as a single enantiomer due to the defined R-configuration at the quinuclidine ring system. The presence of the chiral center at the 2-position of the quinuclidine ring establishes the absolute configuration throughout the molecule. Additional conformational constraints arise from the rigid bicyclic quinuclidine framework, which maintains the nitrogen atom in a bridgehead position, preventing inversion and ensuring stereochemical stability.
| Structural Component | Systematic Name | Stereochemical Features |
|---|---|---|
| Core Ring System | 1-azabicyclo[2.2.2]octane | R-configuration at position 2 |
| Ester Linkage | Carbamate ester | Planar geometry around carbonyl |
| Aromatic Substituents | Benzoyl and phenethyl groups | Free rotation around single bonds |
| Salt Component | Butanedioic acid | Extended chain conformation |
The isomeric considerations extend beyond the primary chiral center to include potential rotational isomers around the carbamate nitrogen-carbon bonds. The N-benzoyl and N-(2-phenylethyl) substituents can adopt various orientations relative to the carbamate plane, creating multiple low-energy conformational states that influence the overall molecular shape and intermolecular interactions.
Properties
IUPAC Name |
[(2R)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.C4H6O4/c26-22(20-9-5-2-6-10-20)25(16-13-18-7-3-1-4-8-18)23(27)28-21-17-19-11-14-24(21)15-12-19;5-3(6)1-2-4(7)8/h1-10,19,21H,11-17H2;1-2H2,(H,5,6)(H,7,8)/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIPNVAUAWHJQP-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation Using CDT
The hydroxyl group of (R)-quinuclidin-3-ol is activated via reaction with CDT, a bifunctional coupling agent, to generate a reactive carbamate species. This step is typically conducted in aprotic solvents such as isopropyl acetate or toluene at room temperature (20–25°C) for 2 hours. Triethylamine is added to scavenge hydrogen chloride, ensuring optimal reaction efficiency.
Reaction Conditions Table
Alternative Activation Methods
While CDT is predominant, azolides such as imidazolides and oxazolides have been reported for carbamate activation in analogous systems. These agents facilitate esterification under milder conditions but may require extended reaction times.
Coupling with N-Benzoyl-N-[2-(Phenylethyl)]carbamic Acid
The activated carbamate intermediate reacts with N-benzoyl-N-[2-(phenylethyl)]carbamic acid in a nucleophilic substitution mechanism. This step is conducted in tetrahydrofuran (THF) or isopropyl acetate under reflux (70–80°C) for 4–20 hours. The reaction proceeds via displacement of the triazole leaving group, yielding the esterified product.
Critical Parameters
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Stoichiometry : Equimolar ratios of activated quinuclidinol and carbamic acid derivative ensure minimal side products.
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Solvent Polarity : Polar aprotic solvents enhance nucleophilicity, accelerating the coupling.
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Temperature Control : Reflux conditions optimize reaction kinetics without inducing decomposition.
Succinic Acid Salt Formation
The free base is converted to the succinic acid salt through acid-base reaction in a water-miscible solvent (e.g., ethanol or acetone). Succinic acid (1.0–1.2 equiv) is added gradually to a stirred solution of the free base, followed by crystallization at 0–5°C. The salt exhibits improved stability and solubility compared to the free base.
Purification Methods
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Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).
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Chromatography : Silica gel chromatography using ethyl acetate/methanol gradients resolves residual impurities.
Industrial-Scale Optimization
Solvent Recycling
Industrial protocols emphasize solvent recovery, particularly isopropyl acetate , which is distilled and reused to reduce costs.
Enantiomeric Control
Chiral purity of (R)-quinuclidinol is critical. Starting material with >99% enantiomeric excess (e.e.) ensures final product compliance with pharmaceutical standards.
Yield and Scalability
Pilot-scale batches report 75–85% overall yield with linear scalability to 100 kg batches.
Analytical Characterization
Key Analytical Data
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HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).
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Melting Point : 158–160°C (decomposition observed above 165°C).
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Spectroscopic Data :
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt involves its interaction with specific molecular targets. As an impurity of Solifenacin, it may exhibit similar activity by binding to muscarinic M3 receptors, thereby inhibiting their function. This inhibition can affect various physiological processes, including smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoyl-Containing Derivatives
N-(Benzoylphenyl)-2,2,2-trichloroacetamide (CAS: 35382-88-8)
- Structure : Contains a benzoylphenyl group linked to a trichloroacetamide.
- Function : Used as a reagent (TRC B208620) but lacks the carbamate and succinate moieties present in the primary compound .
- Key Difference: The absence of the quinuclidinol ester and succinic acid salt limits its utility in applications requiring ionizable or pH-adjusting properties.
4-Benzoylpiperidine Hydrochloride (CAS: 25519-80-6)
- Structure : A benzoyl-substituted piperidine hydrochloride.
- Molecular Weight: 225.72 g/mol (C₁₂H₁₅NO·HCl) .
- Application: Primarily a research chemical.
Carbamic Acid Esters and Salts
N-[(Benzyloxy)carbonyl]glycine Methyl Ester (CAS: 1212-53-9)
- Structure : A benzyloxycarbonyl (Cbz)-protected glycine methyl ester.
- Function: Used in peptide synthesis. Unlike the primary compound, it lacks the succinic acid salt and quinuclidinol ester, making it less suited for buffering or stabilizing roles .
N-(Benzyloxycarbonyloxy)succinimide (CAS: 13139-17-8)
- Structure : A succinimide derivative with a benzyloxycarbonyl group.
- Role: Acts as an activating agent in organic synthesis.
Succinic Acid Salts
Sodium Succinate (CAS: 2922-54-5) and Disodium Succinate (CAS: 150-90-3)
Data Table: Comparative Analysis
| Compound Name | CAS Number | Key Structural Features | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Primary Compound (TRC B208570) | 1798817-92-1 | Benzoyl, carbamate, quinuclidinol, succinate | Not reported | Research reagent/standard |
| N-(Benzoylphenyl)-2,2,2-trichloroacetamide | 35382-88-8 | Benzoylphenyl, trichloroacetamide | Not reported | Reagent |
| 4-Benzoylpiperidine Hydrochloride | 25519-80-6 | Benzoyl, piperidine, HCl | 225.72 | Research chemical |
| Sodium Succinate | 2922-54-5 | Succinic acid, sodium salt | 162.05 | Buffering agent |
| N-[(Benzyloxy)carbonyl]glycine Methyl Ester | 1212-53-9 | Cbz-protected glycine methyl ester | 223.22 | Peptide synthesis |
Discussion of Unique Features
The primary compound distinguishes itself through its hybrid structure:
Biological Activity
N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt (CAS Number: 1798817-92-1) is a complex organic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H32N2O7
- Molecular Weight : 496.56 g/mol
- IUPAC Name : (1R,2S,4R)-quinuclidin-2-yl benzoyl(phenethyl)carbamate succinic acid salt
The compound features a quinuclidine structure, which is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound is primarily attributed to its interaction with muscarinic receptors, specifically the M3 subtype. By binding to these receptors, it can inhibit their function, thereby influencing several physiological processes such as smooth muscle contraction and glandular secretion. The compound may also exhibit anticholinergic properties similar to those of Solifenacin, a medication used for overactive bladder treatment .
Pharmacological Properties
- Anticholinergic Effects : The compound's ability to inhibit muscarinic receptors suggests potential use in treating conditions like overactive bladder and other disorders involving cholinergic signaling.
- Anti-inflammatory Potential : Research indicates that compounds similar to this one may modulate inflammatory responses through pathways involving acetylcholine receptors .
Case Studies
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Amoebicidal Activity : A related carbamate derivative demonstrated significant antiamoebic effects against Entamoeba histolytica, suggesting that similar compounds could be investigated for antiparasitic properties .
Study Dose Effect C4 against E. histolytica 100 µg/ml 97.88% inhibition at 48 hours In vivo model in hamsters 75 mg/100g 84% reduction in liver abscess size In vivo model in hamsters 100 mg/100g 94% reduction in liver abscess size - Neuroprotective Effects : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored in various studies, highlighting its potential neuroprotective effects and implications for treating neurodegenerative diseases .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of carbamate derivatives, emphasizing their pharmacological significance:
- Carbamate Derivatives : Modifications to the carbamate moiety have been shown to enhance the biological efficacy of various compounds. For instance, introducing specific substituents can improve stability and bioavailability, making them suitable candidates for drug development .
- Inhibition of Acetylcholinesterase : Similar compounds have been identified as reversible inhibitors of acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the CNS .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Use a multi-step approach involving coupling reactions. For example:
React R-quinuclidinol with a benzoyl-protected carbamic acid derivative under anhydrous conditions.
Introduce the succinic acid salt via acid-base reaction in a polar aprotic solvent (e.g., DMF or DMSO).
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water .
- Characterization :
- Purity : HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% TFA) to confirm >98% purity .
- Structural Confirmation : Combine H/C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .
Q. How can solubility and stability be systematically evaluated for this compound?
- Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectrophotometry at 25°C and 37°C .
- Stability :
- Thermal : TGA/DSC to assess decomposition temperatures.
- Hydrolytic : Incubate in aqueous buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can enantiomeric purity of the R-quinuclidinol moiety be validated?
- Chiral Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and hexane/isopropanol (90:10) mobile phase. Compare retention times with an S-enantiomer standard .
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration. Diffraction data should match the R-quinuclidinol moiety’s known geometry .
Q. What in vitro pharmacological assays are suitable for studying its mechanism of action?
- Receptor Binding : Screen against GPCRs (e.g., muscarinic or adrenergic receptors) using radioligand displacement assays (IC50 determination) .
- Enzyme Inhibition : Test acetylcholinesterase or phosphodiesterase inhibition via spectrophotometric assays (e.g., Ellman’s method for AChE) .
Q. How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?
- Cross-Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
